phenyl N-(3-chlorophenyl)carbamate

Herbicide Development Structure-Activity Relationship (SAR) Agricultural Chemistry

Distinguished by its phenyl ester moiety, this meta-chlorophenyl carbamate exhibits distinct lipophilicity and hydrolysis kinetics versus isopropyl-ester analogs like Chlorpropham. The meta-Cl substitution enhances cholinesterase inhibition compared to unsubstituted analogs. Serves as the established precursor to 3-(3-Chlorophenyl)-1,1-dimethylurea (C609785) for photosystem II herbicide QSAR and rapid screening method development. Enables focused AChE/BChE inhibitor library synthesis for Alzheimer's research and SAR investigations of mitotic inhibition and cellular uptake in eukaryotic cell models.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 50699-50-8
Cat. No. B1346268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-chlorophenyl)carbamate
CAS50699-50-8
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16)
InChIKeyODRCCNDEGWDDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8): Product-Specific Evidence for Scientific Procurement


Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) is a carbamate ester derivative, specifically the phenyl ester of N-(3-chlorophenyl)carbamic acid [1]. It is a solid with a molecular weight of 247.68 g/mol and a calculated density of 1.329 g/cm³ [1]. The compound is a known synthetic intermediate, notably used to synthesize 3-(3-Chlorophenyl)-1,1-dimethylurea, which has been studied for its herbicidal activity . Its reactivity and biological profile are distinct from other carbamates, as outlined in subsequent sections.

Why Phenyl N-(3-chlorophenyl)carbamate is Not a Generic Carbamate


The specific substitution pattern and ester moiety of phenyl N-(3-chlorophenyl)carbamate result in physicochemical and biological properties that cannot be assumed from other carbamates. For instance, the presence of a chlorine atom at the meta position on the aniline ring is known to significantly alter biological activity compared to unsubstituted or para-substituted analogs, particularly by enhancing cholinesterase inhibition [1]. Furthermore, replacing the isopropyl ester found in common herbicides like Chlorpropham (CIPC) with a phenyl ester changes key characteristics such as lipophilicity, hydrolysis kinetics, and synthetic utility [2]. Therefore, substituting this compound with a closely related analog without verifying the specific functional requirement can lead to experimental failure or suboptimal synthetic yields.

Quantitative Differentiation Evidence for Phenyl N-(3-chlorophenyl)carbamate vs. Analogs


Enhanced Herbicidal Activity of 3-Chlorophenylcarbamates vs. Unsubstituted Analog

Meta-chloro substitution on the phenyl ring of a phenylcarbamate significantly increases herbicidal activity. A direct head-to-head study comparing the chlorinated analog isopropyl N-(3-chlorophenyl)carbamate (CIPC) to its unsubstituted counterpart isopropyl N-phenylcarbamate (IPC) found CIPC to be biologically more active on all plants tested [1]. This principle of enhanced activity via meta-substitution is a key differentiator for the 3-chlorophenyl carbamate scaffold.

Herbicide Development Structure-Activity Relationship (SAR) Agricultural Chemistry

Inferior Potency of Unsubstituted Phenyl N-phenylcarbamate vs. Analogs

The parent compound phenyl N-phenylcarbamate (unsubstituted) demonstrates weak cholinesterase inhibition (IC50 ~2.3 μM) [1], which is considerably less potent than many optimized phenyl carbamates. For example, derivatives like 3-(diethylaminophenyl) phenyl carbamate can achieve IC50 values as low as 1.52 μM [2]. This establishes a baseline that the phenyl N-phenylcarbamate scaffold requires specific substitutions to reach useful potency.

Alzheimer's Disease Research Cholinesterase Inhibition Medicinal Chemistry

Defined Utility as a Key Intermediate for Photosystem II Inhibitor Synthesis

Phenyl N-(3-chlorophenyl)carbamate is specifically documented as an intermediate in the synthesis of 3-(3-Chlorophenyl)-1,1-dimethylurea (C609785), a compound used in studies of quantitative structure-activity relations (QSAR) of substituted phenylureas on Hill inhibitory activity and for screening photosystem II inhibitory herbicides . This precise synthetic application is not reported for simple alkyl carbamates or unsubstituted phenyl carbamates.

Agrochemical Synthesis Herbicide Discovery Photosystem II

Hazard Classification Differentiator for Handling Protocols

Phenyl N-(3-chlorophenyl)carbamate is classified as a skin sensitizer (Category 1) and carries the H317 hazard statement: 'May cause an allergic skin reaction' . This specific hazard profile is crucial for procurement and laboratory safety planning, as it dictates mandatory use of personal protective equipment (PPE) and specific waste disposal procedures that may not be required for non-sensitizing structural analogs.

Safety Assessment Chemical Handling Risk Management

Defined Research Applications for Phenyl N-(3-chlorophenyl)carbamate Procurement


Synthesis of Phenylurea-Based Photosystem II Inhibitors

Phenyl N-(3-chlorophenyl)carbamate is an established intermediate for synthesizing 3-(3-Chlorophenyl)-1,1-dimethylurea (C609785) . Procuring this compound enables the study of quantitative structure-activity relationships (QSAR) of substituted phenylureas on Hill inhibitory activity and facilitates the development of rapid screening methods for new photosystem II inhibitory herbicides.

Lead Optimization in Cholinesterase Inhibitor Programs

The 3-chlorophenyl carbamate scaffold is known to enhance cholinesterase inhibition compared to unsubstituted analogs . This compound serves as a crucial intermediate for creating focused libraries of carbamate derivatives aimed at improving potency and selectivity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with potential applications in Alzheimer's disease research.

Structure-Activity Relationship (SAR) Studies of Mitotic Inhibitors

Given the established herbicidal activity of related 3-chlorophenylcarbamates (e.g., CIPC) which function by disrupting microtubule organization and cell division , phenyl N-(3-chlorophenyl)carbamate is a key comparator for SAR investigations. Researchers can systematically explore the impact of the phenyl ester moiety on mitotic inhibition, lipophilicity, and cellular uptake in plant and other eukaryotic cell models.

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